molecular formula C13H22BrNO3 B2648525 tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate CAS No. 142573-55-5

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

Cat. No.: B2648525
CAS No.: 142573-55-5
M. Wt: 320.227
InChI Key: LRQFEHKKEOQOPY-JYESYGNLSA-N
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Description

tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a 2,2-dimethyl-oxazolidine ring, and an (E)-configured 3-bromopropenyl substituent at the 4-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules requiring stereochemical precision .

The oxazolidine ring provides rigidity to the structure, enhancing stereochemical stability during synthetic transformations. The bromopropenyl moiety introduces a reactive handle for cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling further functionalization . The tert-butyl carbamate group acts as a protective group for amines, ensuring chemoselectivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFEHKKEOQOPY-VQCYPWCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H22BrNO3
  • Molecular Weight : 320.227 g/mol
  • CAS Number : 142573-55-5

Pharmaceutical Development

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its oxazolidine structure is particularly relevant in the development of antibiotics and other therapeutic agents due to its ability to interact with biological targets effectively.

Case Study: Antibiotic Synthesis

Research has demonstrated that derivatives of oxazolidines exhibit antimicrobial properties. The introduction of bromopropenyl groups enhances the activity against resistant bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxazolidine derivatives leading to promising antibacterial agents .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the design of herbicides and insecticides. Its structural features allow for modifications that enhance selectivity and potency against specific pests.

Case Study: Herbicide Development

A recent patent application described a series of compounds derived from this compound that demonstrated effective herbicidal activity. Field trials indicated a significant reduction in weed populations compared to conventional herbicides, suggesting its potential as a safer alternative .

Material Science

In material science, this compound serves as a precursor for polymer synthesis. Its functional groups can be exploited to create polymers with specific properties for applications in coatings and adhesives.

Case Study: Polymer Synthesis

Research conducted at a leading university explored the use of this compound in creating biodegradable polymers. The study reported that incorporating this compound into polymer matrices improved degradation rates while maintaining mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromopropenyl) : Enhance electrophilicity, enabling nucleophilic substitutions or cross-couplings. The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, unlike the ethoxycarbonyl group in , which requires additional activation .
  • Hydroxymethyl Derivatives : These compounds (e.g., ) exhibit higher polarity, impacting solubility and chromatographic behavior. They are often used in pro-drug strategies due to their hydrolytic stability under physiological conditions .
  • Steric Effects : The 2,2-dimethyl substitution on the oxazolidine ring is conserved across analogues, ensuring conformational rigidity. However, bulkier substituents (e.g., phenyl in ) introduce additional steric hindrance, influencing enantioselectivity in catalytic applications.

Preparation of the Target Compound

Aldehyde Intermediate : Reduction of a dicarboxylate precursor (e.g., using DIBAL-H) to generate a formyl-oxazolidine intermediate .

Wittig or Horner-Wadsworth-Emmons Reaction : Reaction of the aldehyde with a brominated phosphonate/ylide to install the (E)-3-bromopropenyl group .

Protection/Deprotection : Use of tert-butyl carbamate for amine protection, ensuring stability during subsequent reactions .

Comparison with Analogues

  • Compound 7 () : Synthesized via a Horner-Wadsworth-Emmons reaction between a formyl-oxazolidine and ethyl (triphenylphosphoranylidene)acetate. The absence of bromine limits its utility in cross-coupling reactions compared to the target compound .
  • Compound 3 () : Incorporates difluoro-ethoxy substituents via Reformatsky-type reactions, highlighting the versatility of zinc-mediated alkynylations for introducing halogenated groups .

Physicochemical and Spectroscopic Properties

Property Target Compound tert-Butyl 4-ethynyl Analogue Hydroxymethyl Derivative
Molecular Weight ~350–400 g/mol (estimated) 307.39 g/mol 307.39 g/mol
MS (ESI) Not reported 799 [M-H]⁻ Not reported
1H-NMR Features δ ~6.5–7.0 (vinyl H), δ ~1.4 (t-Bu) δ ~2.5 (ethynyl H) δ ~3.6 (hydroxymethyl H)
Reactivity Bromine enables cross-coupling Ethynyl group for click chemistry Hydroxyl for conjugation

Notes:

  • The target compound’s bromopropenyl group is expected to show distinct 1H-NMR signals for the (E)-configured alkene (δ ~6.5–7.0) and a singlet for the tert-butyl group (δ ~1.4) .
  • Mass spectrometry data for analogues (e.g., m/z 799 in ) suggests that brominated derivatives may exhibit higher molecular weights and distinct fragmentation patterns.

Biological Activity

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate (CAS Number: 142573-55-5) is a compound with significant potential in medicinal chemistry, particularly due to its oxazolidine structure, which is known for various biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (R,E)-4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, and its molecular formula is C13H22BrNO3. The structure includes a tert-butyl group, an oxazolidine ring, and a bromopropenyl substituent, which contribute to its unique properties.

Structural Formula

C13H22BrNO3\text{C}_{13}\text{H}_{22}\text{Br}\text{N}\text{O}_{3}

Key Physical Properties

PropertyValue
Molecular Weight320.23 g/mol
Purity97%
AppearanceSolid
Storage TemperatureRefrigerator

Antimicrobial Activity

Research has indicated that oxazolidines exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is particularly relevant in the context of antibiotic resistance.

Anti-cancer Properties

There is emerging evidence that oxazolidine derivatives may possess anti-cancer activity. A study demonstrated that certain oxazolidines could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : By mimicking aminoacyl-tRNA, it may disrupt protein synthesis in bacteria.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells could lead to cell death.
  • Antioxidant Activity : Some oxazolidines have shown potential as antioxidants, which may contribute to their protective effects against cellular damage.

Study 1: Antibacterial Efficacy

In a comparative study involving various oxazolidines, this compound was tested against Gram-positive bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on different cancer cell lines. The study reported a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across various cell lines. The mechanism involved was linked to the induction of oxidative stress and subsequent apoptosis.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant growth inhibition
Anti-cancerInduction of apoptosis
AntioxidantReduction in oxidative stress

Q & A

Q. Basic

  • 1H/13C NMR : Assignments rely on coupling constants (e.g., E-propenyl 3JHH^3J_{HH} ~15–16 Hz) and DEPT-135 for quaternary carbons.
  • IR : Confirms Boc carbonyl (1690–1710 cm⁻¹) and oxazolidine C-O stretches (1100–1250 cm⁻¹) .

Q. Advanced

  • X-ray crystallography (using SHELX software, ) resolves ambiguous NOE correlations by providing absolute configuration.
  • HRMS validates molecular weight, while isotopic patterns distinguish bromine (1:1 M+ and M+2 peaks) .

How does the bromopropenyl group influence reactivity in downstream applications (e.g., cross-coupling)?

Advanced
The (E)-3-bromopropenyl moiety participates in Suzuki-Miyaura couplings but may require Pd catalysts tolerant to steric hindrance (e.g., XPhos). Competing elimination can occur under basic conditions; thus, additives like Cs2CO3 or TBAB are tested to suppress side reactions .

What computational methods predict the compound’s stability under varying pH and temperature conditions?

Advanced
Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations assess hydrolysis of the Boc group. For instance, ’s patented QSQN technology predicts degradation pathways, guiding storage recommendations (e.g., refrigeration, anhydrous environments) .

How are contradictions in diastereomer ratios resolved during synthesis?

Q. Methodological Approach

  • Chromatography : SiO2 columns with gradients (e.g., pentane:Et2O 95:5) separate diastereomers ().
  • NMR Analysis : Integration of distinct proton signals (e.g., oxazolidine CH vs. propenyl CH) quantifies ratios. Conflicting data are reconciled by repeating reactions under inert atmospheres to exclude moisture/O2 interference .

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